3-Amino-6-cyclopropylpyrazine-2-carboxylic acid
Description
3-Amino-6-cyclopropylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, a cyclopropyl group at position 6, and a carboxylic acid moiety at position 2. The cyclopropyl substituent is notable for its steric and electronic effects, which may influence solubility, stability, and biological activity compared to other substituents (e.g., chloro, methyl, or cyclohexyl groups) .
Properties
CAS No. |
2060-08-4 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-amino-6-cyclopropylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c9-7-6(8(12)13)11-5(3-10-7)4-1-2-4/h3-4H,1-2H2,(H2,9,10)(H,12,13) |
InChI Key |
TZCXCXCFCDWMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of a suitable precursor containing the pyrazine core, followed by functional group modifications to introduce the amino and carboxylic acid groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) are used, often under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated derivatives of the pyrazine ring.
Scientific Research Applications
3-Amino-6-cyclopropylpyrazine-2-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of new pharmaceuticals targeting specific diseases.
Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-cyclopropylpyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Cyclopropyl vs.
- Chloro vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound may limit membrane permeability compared to ester derivatives like 16298-03-6, which show better solubility in organic solvents .
Pyridinecarboxylic Acid Analogs
Table 2: Pyridine-Based Comparisons
Key Observations :
Research Implications and Limitations
- Synthetic Utility : The cyclopropyl group’s rigidity may enhance the compound’s suitability as a building block in medicinal chemistry, particularly for kinase inhibitors or antimicrobial agents.
- Data Gaps : Direct experimental data (e.g., solubility, LogP) for the target compound are absent in the provided evidence; inferences rely on structural analogs.
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